molecular formula C11H12N4O2 B5877556 1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE

1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE

Cat. No.: B5877556
M. Wt: 232.24 g/mol
InChI Key: YOBVNFWFDRSRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a diketone. For instance, the reaction of 1,5-pentanedione with hydrazine hydrate under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-DI(1H-PYRAZOL-1-YL)-1,5-PENTANEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines

Properties

IUPAC Name

1,5-di(pyrazol-1-yl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-10(14-8-2-6-12-14)4-1-5-11(17)15-9-3-7-13-15/h2-3,6-9H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBVNFWFDRSRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)CCCC(=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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